molecular formula C7H10N2O B7836385 6-propan-2-yl-1H-pyrimidin-4-one

6-propan-2-yl-1H-pyrimidin-4-one

Cat. No.: B7836385
M. Wt: 138.17 g/mol
InChI Key: ZNWRDDRXQOKOLM-UHFFFAOYSA-N
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Description

6-Propan-2-yl-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by a propan-2-yl (isopropyl) substituent at position 6 of the pyrimidine ring. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group, making them versatile scaffolds in medicinal chemistry and materials science. The isopropyl group at position 6 introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

6-propan-2-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(2)6-3-7(10)9-4-8-6/h3-5H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWRDDRXQOKOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=O)N=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-propan-2-yl-1H-pyrimidin-4-one typically involves the reaction of isobutyraldehyde with methanol and hydrochloric acid to form an imine ether hydrochloride. This intermediate is then reacted with ammonia to produce isobutyramide, which undergoes cyclization with ethyl acetoacetate in the presence of sodium hydroxide to yield the desired pyrimidine compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-propan-2-yl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-propan-2-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups.

Comparison with Similar Compounds

Key Observations:

The thioxo group in ’s analog introduces sulfur, which may enhance metal-binding capacity or redox activity, relevant in enzyme inhibition studies . The thieno ring in ’s derivative expands the conjugated system, altering electronic properties and enabling applications in materials science .

Molecular Weight and Solubility: Bulkier substituents (e.g., thieno ring in ) correlate with higher molecular weights (>250 g/mol) and reduced solubility in aqueous media.

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